benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
Benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound featuring a fused pyrimido-thiazine core. This structure is substituted with a benzyloxy-methoxyphenyl group at the 6-position, a methyl group at the 8-position, and a benzyl carboxylate ester at the 7-position. While direct biological data are unavailable in the provided evidence, its synthesis and structural analogs (e.g., ) imply relevance in drug discovery pipelines .
Properties
CAS No. |
618410-71-2 |
|---|---|
Molecular Formula |
C30H28N2O5S |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
benzyl 6-(3-methoxy-4-phenylmethoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C30H28N2O5S/c1-20-27(29(34)37-19-22-11-7-4-8-12-22)28(32-26(33)15-16-38-30(32)31-20)23-13-14-24(25(17-23)35-2)36-18-21-9-5-3-6-10-21/h3-14,17,28H,15-16,18-19H2,1-2H3 |
InChI Key |
LNQTZECHUSQTHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Bis-Electrophilic Precursor Synthesis
The pyrimido-thiazine scaffold is constructed via cyclocondensation of thiourea derivatives with bis-methylthio methylene malononitrile (BMTMM). Under reflux in ethanol, thiourea reacts with BMTMM to form 2,6-dihydro-2,6-diimino-4,8-bis(methylthio)pyrimido[2,1-b]thiazine-3,7-dicarbonitrile (Intermediate A).
Reaction Conditions :
-
Solvent: Anhydrous ethanol
-
Temperature: 78°C (reflux)
-
Catalyst: None (thermal activation)
Intermediate A’s methylthio groups (-SCH₃) at C4 and C8 are nucleophilic substitution sites for introducing aryl or alkyl groups.
Nucleophilic Aromatic Substitution
The 4-(benzyloxy)-3-methoxyphenyl moiety is introduced via two sequential substitutions:
Step 1: Benzylation of Phenolic Oxygen
4-Hydroxy-3-methoxybenzaldehyde is treated with benzyl chloride in DMF using K₂CO₃ as a base. Ultrasound irradiation (40 kHz, 150 W) accelerates the reaction, achieving 94% yield in 2 hours:
Step 2: Aldol Condensation
The benzylated aldehyde undergoes condensation with methyl acetoacetate in the presence of piperidine to form a β-keto ester intermediate. This intermediate is then reacted with Intermediate A in DMF/K₂CO₃ to install the aryl group at C6.
Optimized Parameters :
Modern Catalytic and Green Chemistry Methods
Ultrasound-Assisted Cyclization
Ultrasound (40 kHz) enhances the reaction rate of the final cyclization step by promoting cavitation, which improves mass transfer. A model reaction using chloroacetyl chloride and triethylamine in DMF achieves 88% yield in 2.5 hours, compared to 72% yield via conventional heating.
Comparative Data :
| Method | Time (h) | Yield (%) |
|---|---|---|
| Conventional | 6 | 72 |
| Ultrasound | 2.5 | 88 |
Hydrogenation for Methyl Group Introduction
The 8-methyl group is introduced via catalytic hydrogenation of a propargyl intermediate. Using 10% Pd/C in THF under 5 bar H₂ pressure, the alkyne is reduced to a methyl group with >95% selectivity:
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
Benzyl 6-[4-(benzyloxy)-3-methoxyphenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate (CAS No. 618410-71-2) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including anti-inflammatory and anticancer effects, as well as its interaction with various biological targets.
Structural Characteristics
This compound features a unique structural framework characterized by:
- Pyrimidine-thiazine core : This bicyclic structure enhances stability and reactivity.
- Functional groups : The presence of benzyloxy and methoxy substituents contributes to its chemical properties and potential biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C30H28N2O5S |
| Molecular Weight | 528.6 g/mol |
| Structural Features | Pyrimidine-thiazine core with benzyloxy and methoxy groups |
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. This effect is primarily attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways .
Anticancer Activity
The compound has also shown promising anticancer properties in various in vitro studies. It appears to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation. Notably, it interacts with proteins that regulate apoptosis and cell cycle progression.
The biological activity of this compound is linked to its interactions with various biomolecules:
- Enzyme inhibition : It may act as an inhibitor of specific enzymes involved in inflammatory responses and cancer progression.
- Receptor binding : The structural characteristics allow it to bind effectively to certain receptors, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- In vitro studies on cancer cell lines : Research demonstrated that treatment with the compound resulted in reduced viability of breast cancer cells by promoting apoptotic pathways.
- Anti-inflammatory assays : In models of acute inflammation, the compound significantly decreased edema formation and reduced levels of inflammatory mediators .
- Molecular docking studies : These studies provided insights into the binding affinities of the compound for various molecular targets, suggesting a strong interaction with COX enzymes and other relevant proteins involved in inflammation and cancer.
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, including cyclization of precursors (e.g., substituted benzaldehyde derivatives) under basic conditions. Critical steps include:
- Cyclization : A base-mediated reaction forms the pyrimido-thiazine core .
- Functionalization : Benzyloxy and methoxy groups are introduced via nucleophilic substitution or esterification .
- Purification : HPLC is used to monitor reaction progress and isolate the compound (>95% purity) . Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (60–80°C for cyclization), and catalyst screening (e.g., K₂CO₃ for deprotonation) .
Q. How is structural characterization performed to confirm the compound’s identity?
A combination of analytical techniques is employed:
- NMR Spectroscopy : ¹H/¹³C NMR resolves aromatic protons (δ 6.8–7.4 ppm) and carbonyl signals (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 523.18 for C₂₈H₂₆N₂O₅S) .
- HPLC : Retention time matching against synthetic intermediates ensures purity .
Q. What preliminary biological screening assays are recommended?
Initial screening focuses on:
- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2 inhibition) using fluorescence-based protocols .
- Anticancer Activity : MTT assays against cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Anti-inflammatory Potential : COX-2 inhibition assays with IC₅₀ comparison to reference drugs (e.g., Celecoxib) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR analysis compares substituent effects on bioactivity. Key findings include:
Q. How can crystallographic data resolve contradictions in bioactivity results?
Discrepancies in enzyme inhibition data (e.g., variable IC₅₀ across studies) may arise from conformational flexibility. Solutions include:
Q. What strategies address low yield in large-scale synthesis?
Challenges in scaling up (e.g., <40% yield) require:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for cyclization steps .
- Catalyst Engineering : Immobilized bases (e.g., polymer-supported K₂CO₃) enhance recyclability .
- Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts (e.g., free carboxylic acid) and adjust pH .
Q. How do solvent polarity and pH affect the compound’s stability?
Stability studies reveal:
- Polar Solvents (e.g., MeOH) : Accelerate ester hydrolysis (t₁/₂ = 48 hrs at pH 7.4) .
- Nonpolar Solvents (e.g., DCM) : Preserve integrity for >1 month at 4°C . Buffered solutions (pH 6–7) are recommended for biological assays to prevent degradation .
Methodological Notes
- Contradiction Management : If bioactivity data conflicts, validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
- Data Reproducibility : Publish full synthetic protocols (e.g., molar ratios, drying times) to mitigate batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
